8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
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Overview
Description
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a sesquiterpenoid compound known for its inhibitory activity towards cytochrome P450 2A6 (CYP2A6) and monoamine oxidases (MAO-A and MAO-B) . This compound is derived from plants and has shown potential in various research applications, particularly in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate involves several steps, starting from the extraction of natural precursors from plant sources. The key steps include:
Extraction: The initial extraction of the precursor compounds from plants such as Vernonia cinerea.
Chemical Modification: The extracted compounds undergo chemical modifications, including methylation and acetylation, to form the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Utilizing industrial-scale extraction methods to obtain the precursor compounds from plant sources.
Chemical Synthesis: Employing large-scale reactors for the chemical modification steps.
Purification and Quality Control: Using advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetoxy and methoxy groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate has several scientific research applications, including:
Biochemistry: Used as an inhibitor in studies involving cytochrome P450 enzymes and monoamine oxidases.
Pharmacology: Investigated for its potential therapeutic effects, particularly in the context of tobacco dependence and neurological disorders.
Medicinal Chemistry: Explored for its potential as a lead compound in the development of new drugs.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate involves:
Inhibition of CYP2A6: The compound irreversibly inhibits CYP2A6, an enzyme involved in the metabolism of various xenobiotics.
Inhibition of MAO-A and MAO-B: The compound also inhibits monoamine oxidases A and B, which are involved in the breakdown of neurotransmitters.
Molecular Targets and Pathways: The inhibition of these enzymes affects various metabolic and signaling pathways, making the compound useful in studying these processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate: A closely related compound with similar inhibitory activities.
8alpha-Tigloyloxyhirsutinolide 13-O-acetate: Another sesquiterpenoid with inhibitory activity towards CYP2A6 and MAO enzymes.
Properties
Molecular Formula |
C22H28O8 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3/b17-10+/t13-,16+,21-,22+/m1/s1 |
InChI Key |
YWFWDFNNMSZVOA-JXRWWANWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Origin of Product |
United States |
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